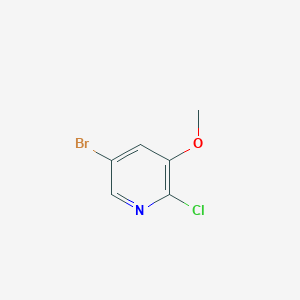

5-Bromo-2-chloro-3-methoxypyridine

Description

Strategic Importance of Pyridine (B92270) Scaffolds in Advanced Organic Synthesis and Medicinal Chemistry

The pyridine ring, an analogue of benzene (B151609) where one carbon atom is replaced by nitrogen, is a privileged scaffold in the realms of organic synthesis and medicinal chemistry. dovepress.comnih.gov Its presence in numerous natural products, pharmaceuticals, and agrochemicals underscores its biological relevance. nih.govresearchgate.net The nitrogen atom in the pyridine ring not only influences the ring's electronic properties but also provides a handle for functionalization and can participate in crucial hydrogen bonding interactions with biological targets. nih.govresearchgate.net This has led to the incorporation of the pyridine motif into a vast array of therapeutic agents, including those with antimicrobial, antiviral, anticancer, and anti-inflammatory properties. dovepress.comglobalauthorid.com The adaptability of the pyridine scaffold allows for the construction of diverse molecular architectures, making it a frequent choice for the development of new drugs and functional materials. nih.govresearchgate.net

Electronic and Steric Influence of Halogen and Methoxy (B1213986) Substituents in Pyridine Systems

The introduction of halogen and methoxy substituents onto a pyridine ring dramatically alters its chemical personality. Halogens, being electronegative, exert a strong electron-withdrawing inductive effect (-I effect), which can influence the reactivity of the pyridine ring towards both electrophilic and nucleophilic attack. nih.gov This effect can make the ring more susceptible to nucleophilic substitution reactions. nih.gov The position of the halogen is critical; for instance, halogens at the 2- and 4-positions are particularly prone to displacement.

Conversely, the methoxy group, with its oxygen atom, can donate electron density to the aromatic ring through a resonance effect (+M effect), while also exerting an inductive withdrawing effect. The interplay of these electronic effects, combined with the steric bulk of the substituents, dictates the regioselectivity of subsequent chemical transformations. mdpi.com For example, the steric hindrance provided by a methoxy group can direct an incoming reagent to a less hindered position on the ring. mdpi.com This fine-tuning of electronic and steric properties is a key strategy in modern organic synthesis.

Research Trajectory of 5-Bromo-2-chloro-3-methoxypyridine as a Multifunctional Synthetic Intermediate

This compound stands out as a multifunctional synthetic intermediate due to the distinct reactivity of its substituent groups. pipzine-chem.com The presence of two different halogen atoms (bromo and chloro) at positions 5 and 2, respectively, offers opportunities for selective transformations. Typically, the bromine atom is more reactive than the chlorine atom in many cross-coupling reactions, allowing for sequential functionalization of the pyridine core. This differential reactivity is a powerful tool for building molecular complexity in a controlled manner.

The methoxy group at the 3-position further modulates the electronic landscape of the ring and can influence the orientation of incoming groups. Research has demonstrated the utility of this compound in the synthesis of a variety of more complex substituted pyridines. pipzine-chem.com It serves as a key starting material for introducing diverse functionalities through reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-couplings. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the construction of novel drug candidates and materials. pipzine-chem.comznaturforsch.com The strategic placement of the bromo, chloro, and methoxy groups makes this compound a valuable and highly sought-after intermediate in the synthetic chemist's toolbox. pipzine-chem.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-chloro-3-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFJMOZYIDADKLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587791 | |

| Record name | 5-Bromo-2-chloro-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286947-03-3 | |

| Record name | 5-Bromo-2-chloro-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-chloro-3-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 2 Chloro 3 Methoxypyridine

Retrosynthetic Dissection of 5-Bromo-2-chloro-3-methoxypyridine

A retrosynthetic analysis of This compound (1) provides a logical framework for devising its synthesis. The most straightforward disconnection involves the carbon-oxygen ether linkage, a common strategy for simplifying aromatic ethers. This leads back to the key intermediate, 5-Bromo-2-chloro-3-hydroxypyridine (2), and a methylating agent.

Further deconstruction of intermediate (2) focuses on the carbon-halogen bonds. The chloro and bromo substituents can be disconnected to reveal a foundational 3-Hydroxypyridine (B118123) (3) core. This analysis suggests a synthetic strategy that begins with a 3-hydroxypyridine ring, followed by sequential, regioselective halogenation steps to install the bromine at the C5 position and the chlorine at the C2 position, and concluding with the methylation of the hydroxyl group.

Precursor Design and Convergent Synthesis Approaches

The synthesis of This compound is critically dependent on the strategic design and preparation of its precursors. Methodologies range from the functionalization of a pre-formed pyridine (B92270) ring to the de novo construction of the heterocyclic core.

Regioselective Halogenation Strategies on Pyridine Precursors

The selective introduction of halogen atoms at specific positions on the pyridine ring is a formidable challenge due to the ring's inherent electronic properties. For a precursor like 3-Hydroxypyridine , the hydroxyl group acts as an activating, ortho-para directing group, facilitating electrophilic substitution.

A plausible and documented route to a closely related precursor involves a stepwise halogenation sequence. The synthesis of the positional isomer 2-Chloro-3-bromo-5-hydroxypyridine from 3-Bromo-2-hydroxy-5-nitropyridine illustrates the necessary transformations. chemicalbook.com This process involves several key steps that demonstrate the strategic manipulation of the pyridine ring:

Chlorination : The conversion of a hydroxypyridine (which exists in equilibrium with its pyridone tautomer) to a chloropyridine is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a base like quinoline. chemicalbook.com

Reduction : The nitro group is reduced to an amine, commonly using iron powder in acetic acid. chemicalbook.com

Diazotization and Hydrolysis : The resulting amino group is converted to a diazonium salt, which is then displaced by a hydroxyl group. chemicalbook.com

A similar strategic sequence can be envisioned for the target precursor, 5-Bromo-2-chloro-3-hydroxypyridine , starting from 3-Hydroxypyridine . The C5 position is activated by the hydroxyl group, allowing for regioselective bromination using an electrophilic bromine source like N-bromosuccinimide (NBS). Subsequent chlorination at the C2 position would then yield the desired di-halogenated pyridinol precursor.

The table below summarizes reagents commonly used in these transformations.

| Transformation | Reagent(s) | Purpose |

| Bromination | N-Bromosuccinimide (NBS) or Bromine (Br₂) | Installs bromine at the C5 position. |

| Chlorination | Phosphorus oxychloride (POCl₃) | Converts the C2-hydroxyl/pyridone to a chloro group. |

| Nitration | Nitric Acid / Sulfuric Acid | Introduces a nitro group for further functionalization. |

| Reduction | Iron (Fe) / Acetic Acid (AcOH) | Reduces a nitro group to an amine. |

Introduction of Methoxy (B1213986) Functionality via Alkoxylation Reactions

The final step in the synthesis of This compound is the introduction of the methoxy group. Based on available synthetic data, this is achieved via an O-alkylation reaction on the 5-Bromo-2-chloro-3-hydroxypyridine precursor. This reaction, a classic Williamson ether synthesis, involves the deprotonation of the hydroxyl group by a base to form a pyridinolate anion, which then acts as a nucleophile to attack a methylating agent.

A specific procedure for this transformation has been documented as follows:

| Precursor | Reagents | Conditions | Product |

| 5-Bromo-2-chloro-3-hydroxypyridine | Iodomethane (CH₃I), Potassium Carbonate (K₂CO₃) | Acetonitrile (solvent), 80 °C, 4 hours | This compound |

Table based on data from ChemicalBook synthesis route for CAS 286947-03-3.

An alternative strategy for introducing a methoxy group onto a pyridine ring is through a Nucleophilic Aromatic Substitution (SNAr) reaction, where a halide is displaced by a methoxide (B1231860) nucleophile. For instance, the synthesis of 5-Bromo-2-methoxypyridine (B44785) is achieved by reacting 2,5-Dibromopyridine (B19318) with sodium hydroxide (B78521) in methanol (B129727), where the more reactive bromine at the C2 position is selectively replaced by a methoxy group. aobchem.com

Construction of Substituted Pyridine Ring Systems

Instead of a linear sequence of substitutions on a pre-existing ring, convergent strategies can build the substituted pyridine core from acyclic precursors. These methods, such as the Hantzsch pyridine synthesis or various transition metal-catalyzed cycloadditions, offer a powerful way to control the substitution pattern from the outset. rsc.org

For example, a [2+2+2] cycloaddition reaction catalyzed by a transition metal could theoretically assemble the pyridine ring from a nitrile and two different alkyne molecules, embedding the desired substitution pattern directly. rsc.org Similarly, domino reactions involving enaminones and aldehydes provide a metal-free pathway to construct fully substituted pyridines by forming multiple C-C and C-N bonds in a single cascade process. While not specifically documented for This compound , these methodologies represent a viable alternative synthetic design.

Direct Synthetic Pathways to this compound

Direct pathways focus on the final bond formations leading to the target molecule, leveraging well-established reaction classes in heterocyclic chemistry.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a cornerstone of pyridine chemistry. The electron-deficient nature of the pyridine ring, particularly at the C2 and C4 positions, makes it susceptible to attack by nucleophiles, especially when a good leaving group like a halogen is present. nih.gov

In the context of synthesizing This compound , SNAr-type reactions are crucial for creating the key precursors. The conversion of the hydroxyl group in a pyridin-2-ol (or its pyridone tautomer) into a chlorine atom using phosphorus oxychloride (POCl₃) is a classic example. rsc.org This reaction proceeds because the hydroxyl group is first converted into a better leaving group (a phosphate (B84403) ester), which is then displaced by a chloride ion. This chlorination is essential as it activates the C2 position for subsequent reactions or provides the final desired chloro-substituent.

The differential reactivity of halogens can also be exploited. In a molecule like 5-bromo-2-chloropyridine (B1630664) , the chlorine at the C2 position is generally more susceptible to nucleophilic attack than the bromine at the C5 position, allowing for selective functionalization. researchgate.net This principle allows chemists to design multi-step syntheses where different nucleophiles are introduced in a controlled sequence.

Directed Ortho-Metalation (DoM) and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. In the context of pyridine synthesis, the methoxy group can act as a directed metalation group (DMG), facilitating the deprotonation of an adjacent ortho position by a strong base, typically an organolithium reagent. The resulting organometallic intermediate is then quenched with an electrophile to introduce a new substituent with high regiocontrol.

For the synthesis of this compound, a potential starting material would be 2-chloro-3-methoxypyridine. The methoxy group at the C3 position would direct metalation to either the C2 or C4 position. However, the presence of the chloro group at C2 makes the C4 position the more likely site for deprotonation. The subsequent quenching of the resulting lithiated species with a suitable electrophilic bromine source, such as N-bromosuccinimide (NBS) or bromine (Br₂), would yield the desired this compound.

A general representation of this process is as follows:

Metalation: 2-Chloro-3-methoxypyridine is treated with a strong base (e.g., lithium diisopropylamide, LDA) in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures to form the 4-lithiated intermediate.

Electrophilic Quench: The intermediate is then reacted with an electrophilic bromine source to introduce the bromine atom at the C5 position.

While specific literature detailing this exact DoM transformation for this compound is not abundant, the principle is well-established in pyridine chemistry. For instance, the bromination of 3-hydroxypyridine involves cooling a sodium hydroxide solution, adding bromine, and then adding the 3-hydroxypyridine solution to yield 2-bromo-3-hydroxypyridine. This highlights the feasibility of selective halogenation on the pyridine ring.

Cross-Coupling Methodologies for Carbon-Halogen Bond Functionalization

The presence of two distinct halogen atoms (bromine at C5 and chlorine at C2) on the this compound scaffold makes it an ideal substrate for selective functionalization via cross-coupling reactions. These palladium-catalyzed reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

The differential reactivity of the C-Br and C-Cl bonds is key to achieving selectivity. Generally, the C-Br bond is more reactive than the C-Cl bond in standard cross-coupling conditions, allowing for sequential functionalization.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the halopyridine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. By carefully selecting the reaction conditions, one can selectively couple at the C5 position. For example, the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids in the presence of Pd(PPh₃)₄ and K₃PO₄ has been shown to be effective. A similar strategy could be applied to this compound to introduce aryl or heteroaryl groups at the C5 position, leaving the C2-chloro substituent intact for subsequent transformations.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good | |

| Pd(dppf)Cl₂ | Ag₂CO₃ | MeCN | 80 | 81 |

This table presents conditions used for similar bromopyridine substrates, which are applicable to this compound.

Other cross-coupling reactions such as the Sonogashira coupling (with terminal alkynes), Buchwald-Hartwig amination (with amines), and Stille coupling (with organostannanes) can also be employed to functionalize the C-Br bond selectively. The resulting 2-chloro-3-methoxy-5-substituted pyridine can then undergo a second cross-coupling reaction at the less reactive C-Cl bond, often under more forcing conditions (e.g., higher temperatures, different ligands), to generate highly complex and diverse pyridine derivatives. This stepwise approach provides a versatile entry into a wide range of polysubstituted pyridines.

Optimization and Scale-Up Considerations in this compound Synthesis

The industrial production of this compound necessitates careful optimization of synthetic routes to ensure efficiency, cost-effectiveness, safety, and environmental sustainability. Key considerations include the choice of catalytic systems, reaction conditions, and the application of process intensification and green chemistry principles.

Catalytic Systems for Enhanced Efficiency

The efficiency of synthetic steps, particularly cross-coupling reactions, heavily relies on the chosen catalytic system. For the functionalization of this compound, palladium-based catalysts are paramount.

Ligand Selection: The choice of phosphine (B1218219) ligand coordinated to the palladium center is critical. Electron-rich and sterically bulky ligands, such as those from the Buchwald or Josiphos families, can significantly enhance catalytic activity, allowing for lower catalyst loadings and milder reaction conditions. For Suzuki couplings of bromopyridines, ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are often employed. More electron-poor ligands have also been shown to be effective in certain cases.

Catalyst Loading: Minimizing the amount of expensive and potentially toxic palladium catalyst is a primary goal in process optimization. High-turnover-number (TON) catalysts are sought to achieve this. Screening different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands is essential to identify the most active system for a specific transformation.

Heterogeneous Catalysis: To simplify product purification and catalyst recycling, the use of heterogeneous catalysts (e.g., palladium on carbon, Pd/C) can be explored. While often less reactive than their homogeneous counterparts, they offer significant advantages in process and environmental terms.

Solvent and Temperature Effects on Reaction Selectivity

The choice of solvent and the control of reaction temperature are crucial variables that can profoundly impact reaction outcomes, particularly selectivity and yield.

Solvent Effects: The polarity and coordinating ability of the solvent can influence catalyst stability, substrate solubility, and the rate of different

Reactivity and Derivatization Studies of 5 Bromo 2 Chloro 3 Methoxypyridine

Electrophilic Transformations on the Pyridine (B92270) Core of 5-Bromo-2-chloro-3-methoxypyridine

The pyridine ring is generally considered electron-deficient, which can make electrophilic aromatic substitution reactions challenging compared to benzene (B151609). However, the activating effect of the methoxy (B1213986) group at the C3 position can facilitate such transformations. The directing effects of the substituents play a crucial role in determining the regiochemical outcome of these reactions.

Further Halogenation Regioselectivity

The introduction of an additional halogen atom onto the this compound ring would be governed by the directing effects of the existing substituents. The methoxy group at C3 is an activating ortho-, para-director, while the halogens at C2 and C5 are deactivating ortho-, para-directors. The pyridine nitrogen is a deactivating meta-director.

Given these competing influences, predicting the precise regioselectivity of further halogenation can be complex. However, considering the strong activating effect of the methoxy group, electrophilic attack would be most favored at the positions ortho and para to it, which are C2, C4, and the already substituted C5. Since C2 and C5 are already occupied, the most likely position for further electrophilic halogenation would be the C4 position. There is a commercially available compound, 5-bromo-2-chloro-3-iodopyridine, which suggests that halogenation at an available ring position is feasible.

Table 1: Related Halogenated Pyridine Derivatives This table includes a related compound to illustrate potential halogenation products.

| Compound Name | CAS Number | Molecular Formula | Notes |

| 5-Bromo-2-chloro-3-iodopyridine | Not Available | C₅H₂BrClIN | Demonstrates that further halogenation of a similarly substituted pyridine ring is possible. |

Nitration and Sulfonation Reactivity

Nitration and sulfonation are classic electrophilic aromatic substitution reactions. The presence of the electron-donating methoxy group would be expected to facilitate these reactions, while the deactivating halogens and pyridine nitrogen would hinder them.

The existence of the related compound 5-bromo-2-chloro-3-nitropyridine (B118568) suggests that nitration of the pyridine ring is achievable. nih.gov The nitro group, being strongly electron-withdrawing, would be directed by the existing substituents. The position of the nitro group in this related compound is at C3, which in the case of our title compound is already substituted with a methoxy group. However, it indicates the susceptibility of the ring to nitration.

Similarly, the availability of 5-bromo-2-methoxypyridine-3-sulfonyl chloride as a commercial product suggests that sulfonation, or more specifically chlorosulfonation, can occur on a related pyridine structure. This reaction introduces a sulfonyl chloride group, which is a versatile functional group for further derivatization.

Nucleophilic Displacement Reactions of Halogen and Methoxy Groups

The pyridine ring, particularly when substituted with electron-withdrawing groups like halogens, is susceptible to nucleophilic aromatic substitution (SNAr). In this compound, the chlorine atom at the C2 position and the bromine atom at the C5 position are potential leaving groups for nucleophilic attack. The methoxy group could also potentially be displaced under harsh conditions.

Amination and Amidation Reactions for C-N Bond Formation

For instance, the chemoselective amination of the closely related 5-bromo-2-chloro-3-fluoropyridine (B1227324) has been investigated. In this case, palladium-catalyzed amination with a Xantphos ligand resulted in the selective substitution of the bromine atom at the C5 position. researchgate.net This suggests that under these conditions, the C-Br bond is more reactive towards palladium-catalyzed amination than the C-Cl bond.

In contrast, amidation reactions have been performed on related bromo-pyridinyl compounds. For example, N-[5-bromo-2-methylpyridine-3-yl]acetamide has been synthesized and utilized in Suzuki cross-coupling reactions. aobchem.com This highlights the utility of amido-functionalized pyridines as synthetic intermediates.

Table 2: Representative Amination Reactions on a Related Halogenated Pyridine This table is based on findings for the related compound 5-bromo-2-chloro-3-fluoropyridine.

| Reactant | Reagent | Catalyst/Conditions | Major Product | Reference |

| 5-Bromo-2-chloro-3-fluoropyridine | Secondary or Primary Anilines | Pd₂(dba)₃, Xantphos, Base | 5-Amino-2-chloro-3-fluoropyridine | researchgate.net |

Hydroxylation and Alkoxylation Reactions

The displacement of a halogen atom by a hydroxyl or alkoxyl group can be a valuable transformation. While specific studies on the hydroxylation or alkoxylation of this compound are not prevalent, general principles of nucleophilic aromatic substitution on halopyridines suggest that such reactions are feasible.

The synthesis of 5-bromo-2-methoxypyridine (B44785) from 2,5-dibromopyridine (B19318) through reaction with sodium methoxide (B1231860) in methanol (B129727) demonstrates a successful alkoxylation at the C2 position. chemicalbook.com This indicates the susceptibility of a halogen at the C2 position to nucleophilic displacement by an alkoxide. Given that the chloro group is generally a better leaving group than the bromo group in SNAr reactions on pyridines, it is plausible that the C2-chloro group in this compound could be selectively displaced by hydroxide (B78521) or alkoxides under appropriate conditions.

Cyanation and Other Carbon-Nucleophile Additions

The introduction of a cyano group is a powerful tool in organic synthesis, as it can be readily converted into other functional groups such as carboxylic acids, amines, and amides. The cyanation of halo-pyridines is a well-established transformation.

A general and practical palladium-catalyzed method for the cyanation of (hetero)aryl chlorides and bromides has been developed, which could likely be applied to this compound. nih.gov A patent describes a ligand-free palladium-catalyzed cyanation of chloropyridines using potassium ferrocyanide as the cyanide source, which offers a less toxic alternative to traditional cyanide salts. google.com Given the higher reactivity of the C2-chloro position in SNAr reactions, it is anticipated that cyanation would preferentially occur at this position. The existence of 5-bromo-2-chloro-3-cyanopyridine as a commercial product further supports the feasibility of introducing a cyano group onto a similarly substituted pyridine ring. glpbio.com

Metal-Catalyzed Coupling Reactions of this compound

The presence of both a bromine and a chlorine atom on the pyridine ring of this compound allows for selective C-C and C-N bond formation through various metal-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds, where the former is generally more reactive in palladium-catalyzed processes, enables regioselective functionalization. chemspider.comillinois.edu

Suzuki-Miyaura Cross-Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling, a powerful method for the formation of aryl-aryl bonds, has been successfully applied to this compound. This reaction typically involves the palladium-catalyzed coupling of the aryl halide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a base. wikipedia.orglibretexts.org

Studies on related 5-bromopyridine derivatives have shown that the Suzuki-Miyaura reaction is a robust method for introducing aryl and heteroaryl substituents. For instance, the coupling of 5-bromopyrimidines with arylboronic acids is a well-established transformation. illinois.edu Similarly, the reaction of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids has been studied, demonstrating the feasibility of coupling at the bromine-substituted positions of a pyridine ring. beilstein-journals.orgnih.gov While specific examples with this compound are not extensively documented in readily available literature, the general principles of Suzuki-Miyaura coupling on bromopyridines suggest its applicability.

A representative, albeit generalized, example of a Suzuki-Miyaura reaction involving a 5-bromopyridine derivative is presented below:

Table 1: Illustrative Suzuki-Miyaura Coupling of a 5-Bromopyridine Derivative

| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-Chloro-3-methoxy-5-phenylpyridine | Not Reported |

| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 2-Chloro-3-methoxy-5-(p-tolyl)pyridine | Not Reported |

Note: The data in this table is illustrative and based on general knowledge of Suzuki-Miyaura reactions on similar substrates. Specific yields for this compound are not available in the cited literature.

Buchwald-Hartwig Amination with Diverse Amine Substrates

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds between aryl halides and a wide range of amine substrates. organic-chemistry.org This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals and other biologically active molecules. organic-chemistry.orgorganic-chemistry.org

The application of the Buchwald-Hartwig amination to this compound would be expected to proceed selectively at the more reactive C-Br bond. While specific examples with this exact substrate are scarce in the literature, studies on related bromopyridines demonstrate the feasibility of this transformation. For example, the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been successfully developed. chemspider.com Furthermore, the amination of 5-bromotryptoline with aminopyridines showcases the utility of this reaction in complex molecule synthesis. researchgate.net

Table 2: Representative Buchwald-Hartwig Amination of a 5-Bromopyridine Derivative

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Product |

| 1 | Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 2-Chloro-3-methoxy-5-morpholinopyridine |

| 2 | Piperidine | Pd(OAc)₂ | XPhos | K₃PO₄ | 1,4-Dioxane | 5-(Piperidin-1-yl)-2-chloro-3-methoxypyridine |

Sonogashira Coupling for C(sp²)-C(sp) Bond Construction

The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction that forms a C-C bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is a cornerstone of synthetic organic chemistry for the construction of alkynyl-substituted aromatic and heteroaromatic compounds. wikipedia.orgnih.gov

The Sonogashira coupling of this compound would be anticipated to occur at the C-Br position, given its higher reactivity compared to the C-Cl bond. libretexts.org While specific literature detailing this reaction on the target molecule is limited, the Sonogashira coupling of other bromo-substituted heterocycles is well-precedented. For instance, the coupling of 5-bromoindoles with terminal alkynes has been reported. researchgate.net The reaction can be carried out under various conditions, including copper-free protocols. nih.gov

Table 3: Plausible Sonogashira Coupling of this compound

| Entry | Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Product |

| 1 | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 2-Chloro-3-methoxy-5-(phenylethynyl)pyridine |

| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Piperidine | DMF | 2-Chloro-3-methoxy-5-((trimethylsilyl)ethynyl)pyridine |

Note: The reaction conditions and products in this table are projected based on general Sonogashira coupling methodologies applied to analogous bromoheteroaromatic compounds.

Negishi and Stille Cross-Coupling Applications

The Negishi and Stille cross-coupling reactions offer additional powerful strategies for C-C bond formation, utilizing organozinc and organotin reagents, respectively. organic-chemistry.orgsigmaaldrich.com

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.org This reaction is known for its high functional group tolerance. dntb.gov.ua The coupling of 2-pyridylzinc reagents with aryl halides is a known transformation, suggesting the feasibility of using this compound as the electrophilic partner. nih.gov

The Stille coupling employs organostannanes as the nucleophilic partner in a palladium-catalyzed reaction with organic halides. illinois.edusigmaaldrich.com Organotin reagents are stable and tolerate a wide variety of functional groups. wikipedia.org The stepwise functionalization of 5,5'-dibromo-2,2'-bipyridine (B102527) via Stille couplings has been demonstrated, providing a strong precedent for the application of this methodology to this compound. bldpharm.com

Table 4: Conceptual Negishi and Stille Coupling Reactions

| Reaction | Organometallic Reagent | Catalyst | Product |

| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | 2-Chloro-3-methoxy-5-phenylpyridine |

| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | 2-Chloro-3-methoxy-5-vinylpyridine |

Other Strategic Functional Group Interconversions of this compound

Beyond metal-catalyzed cross-coupling reactions, the functional groups on this compound can be manipulated through various other transformations to access a wider range of derivatives. Functional group interconversion (FGI) is a fundamental strategy in organic synthesis. libretexts.org

One key transformation is lithium-halogen exchange . Treatment of the bromo-substituted position with a strong organolithium reagent, such as n-butyllithium or sec-butyllithium, at low temperatures would likely lead to the formation of a lithiated pyridine intermediate. This highly reactive species can then be trapped with various electrophiles to introduce a range of functional groups. For example, reaction with an aldehyde or ketone would yield the corresponding alcohol, while quenching with carbon dioxide would produce a carboxylic acid.

Another important functional group interconversion is the nucleophilic aromatic substitution (SNA_r) of the chloro group. While the C-Cl bond is generally less reactive than the C-Br bond in palladium-catalyzed couplings, it can be susceptible to displacement by strong nucleophiles, particularly if the pyridine ring is activated by electron-withdrawing groups or under forcing conditions. For instance, reaction with alkoxides, thiolates, or amines at elevated temperatures could lead to the substitution of the chlorine atom.

The methoxy group also presents opportunities for derivatization. Ether cleavage , typically with strong acids like HBr or BBr₃, would unmask a hydroxyl group at the 3-position. This hydroxyl group could then be further functionalized, for example, through acylation, alkylation, or conversion to a triflate for subsequent cross-coupling reactions.

Table 5: Potential Functional Group Interconversions

| Starting Material | Reagents | Product | Transformation |

| This compound | 1. n-BuLi, THF, -78 °C; 2. DMF | 2-Chloro-3-methoxy-5-formylpyridine | Lithiation-Formylation |

| This compound | NaOMe, MeOH, reflux | 5-Bromo-2,3-dimethoxypyridine | Nucleophilic Aromatic Substitution |

| This compound | BBr₃, CH₂Cl₂ | 5-Bromo-2-chloro-pyridin-3-ol | Ether Demethylation |

Note: These are proposed transformations based on established organic chemistry principles. The feasibility and specific conditions would require experimental validation.

Advanced Applications of 5 Bromo 2 Chloro 3 Methoxypyridine in Chemical Sciences

Pharmaceutical and Medicinal Chemistry Research Applications

The substituted pyridine (B92270) scaffold is a cornerstone in medicinal chemistry, and 5-Bromo-2-chloro-3-methoxypyridine serves as a key starting material for creating more complex, biologically active molecules. pipzine-chem.compipzine-chem.com

This compound is a versatile precursor in organic synthesis. pipzine-chem.com Its distinct functional groups—a bromine atom, a chlorine atom, and a methoxy (B1213986) group—are positioned at specific locations on the pyridine ring, allowing for selective chemical reactions. Chemists leverage these sites to engage in various coupling and substitution reactions, thereby constructing the core structures of new drug candidates. pipzine-chem.compipzine-chem.com The compound's reactivity enables the systematic modification and expansion of its molecular framework, which is a fundamental aspect of developing new organic synthesis methods and exploring structure-activity relationships. pipzine-chem.com

While direct studies on the anti-cancer activity of this compound are not prominent, research on structurally related compounds highlights the potential of this chemical scaffold in oncology. For instance, an isomer, 3-Bromo-5-chloro-2-methoxypyridine, is noted for its role as an intermediate in the synthesis of anti-cancer drugs. chemimpex.com Furthermore, other substituted pyridines have demonstrated significant antineoplastic properties. Metal complexes of 5-chloro-2,3-dihydroxypyridine, a related compound, showed noteworthy antineoplastic activity against Ehrlich ascites tumor cells in preclinical studies. researchgate.net In other research, synthetic compounds incorporating bromo- and methoxy-substituted aromatic rings have exhibited potent cytotoxic effects against human breast adenocarcinoma (MCF7) cells, underscoring the importance of these functional groups in designing anti-cancer agents. nih.gov

The development of novel anti-inflammatory and immunomodulatory agents often involves the use of heterocyclic building blocks like substituted pyridines. The isomer 3-Bromo-5-chloro-2-methoxypyridine is specifically mentioned as a key intermediate in the synthesis of pharmaceuticals targeting inflammation. chemimpex.com This suggests that the unique electronic and steric properties imparted by the halogen and methoxy groups on the pyridine ring are valuable for designing molecules that can modulate biological pathways associated with inflammation. Consequently, this compound represents a promising, though less explored, candidate for similar applications in anti-inflammatory drug discovery programs.

This compound has been identified as a key intermediate in the synthesis of antibacterial drugs. pipzine-chem.com Its structure is used to construct the core of molecules designed to bind with precision to bacterial targets. pipzine-chem.com This binding action can inhibit bacterial growth and replication, making the resulting compounds effective agents for controlling infections. pipzine-chem.com The ability to use this compound as a foundational piece allows researchers to develop new antibacterial agents with potentially novel mechanisms of action.

The pyridine ring is a well-established structural motif in ligands designed to interact with enzymes and cellular receptors. Research on related compounds demonstrates the utility of the bromo-methoxy-pyridine scaffold in this area. For example, the closely related compound 5-Bromo-2-methoxypyridine (B44785) is used as a ligand for the central nicotinic acetylcholine (B1216132) receptor. chemicalbook.com Another analog, 5-Bromo-2,4-dimethoxypyridine, has been studied as a lead compound for developing drugs that target serotonin (B10506) and dopamine (B1211576) receptors. These examples show that the specific arrangement of substituents on the pyridine ring can be tailored to achieve high-affinity binding and selective modulation of important biological targets, making this compound a compound of interest for designing new enzyme inhibitors and receptor modulators.

| Research Focus | Related Compound(s) | Key Findings/Potential Applications | Reference(s) |

| Anti-Cancer | 3-Bromo-5-chloro-2-methoxypyridine | Serves as an intermediate in the synthesis of anti-cancer agents. | chemimpex.com |

| 5-chloro-2,3-dihydroxypyridine | Metal complexes show antineoplastic activity against tumor cells. | researchgate.net | |

| Anti-Inflammatory | 3-Bromo-5-chloro-2-methoxypyridine | Used as a key intermediate for developing anti-inflammatory drugs. | chemimpex.com |

| Infection Control | This compound | Key intermediate for synthesizing antibacterial drugs by forming core structures that bind to bacterial targets. | pipzine-chem.com |

| Receptor Modulation | 5-Bromo-2-methoxypyridine | Used as a ligand for the central nicotinic acetylcholine receptor. | chemicalbook.com |

| 5-Bromo-2,4-dimethoxypyridine | Investigated as a lead compound for targeting serotonin and dopamine receptors. |

Agrochemical Development and Crop Science Contributions

In the agrochemical industry, halogenated heterocyclic compounds, particularly substituted pyridines, are crucial for developing modern crop protection products. semanticscholar.org The inclusion of halogen atoms in these molecules often enhances their biological efficacy. Isomers of the title compound, such as 2-Bromo-5-chloro-3-methoxypyridine and 3-Bromo-5-chloro-2-methoxypyridine, are employed in the formulation of agrochemicals, including herbicides and fungicides. chemimpex.com These compounds function by interfering with the biological processes of pests and pathogenic fungi, thereby protecting crops and improving yield. chemimpex.com Given these applications, this compound is recognized as a valuable intermediate for the synthesis of new, potentially more effective, active ingredients for the agricultural sector.

Precursor for Herbicide Synthesis

In the field of agricultural chemistry, this compound serves as a key starting material for creating new herbicidal compounds. Its structure is used as a foundational block, which can be chemically modified through various reactions to produce molecules that can selectively control weed growth. The development of high-efficiency, low-toxicity pesticides often involves this or structurally similar compounds as important starting materials. pipzine-chem.com For instance, the related compound 5-Bromo-2-chloropyridine (B1630664) is a known intermediate in the synthesis of the herbicide Fluazifop-p-butyl, highlighting the role of this chemical class in creating products for controlling grass weeds in broadleaf crops. nbinno.com

Building Block for Fungicide Development

This compound is also a significant building block in the development of novel fungicides. The pyridine ring is a common feature in many successful fungicides, and by using this compound as a precursor, chemists can introduce specific functional groups that enhance antifungal activity. Research in this area focuses on creating derivatives that can combat a wide range of fungal pathogens affecting crops. For example, a study on tetrahydrothienopyridine derivatives as a novel fungicide lead scaffold highlights the importance of such heterocyclic structures in identifying compounds with promising activity against fungi like Cercospora arachidicola and Rhizoctonia solani. mdpi.com The fungicidal efficacy of these complex molecules often stems from the initial scaffold provided by precursors like this compound.

Development of Insecticidal Agents

The versatility of this compound extends to the creation of insecticidal agents. The pyridine moiety is a key component in several classes of insecticides. By utilizing this compound, researchers can synthesize complex molecules designed to target specific physiological processes in insects. The strategic placement of the bromo and chloro substituents provides handles for synthetic transformations, allowing for the fine-tuning of the molecule's insecticidal properties and spectrum of activity. The development of effective insecticides is a critical aspect of modern agriculture, ensuring crop yields and quality.

Research into Enhanced Crop Protection Chemicals

The overarching goal of using this compound in agrochemical research is the development of enhanced crop protection chemicals. Its role as a versatile intermediate allows chemists to explore new chemical spaces and discover molecules with improved performance. pipzine-chem.com The ability to modify the compound through reactions at its various functional groups enables the creation of a diverse library of potential agrochemicals. This systematic exploration helps in identifying candidates with better efficacy, selectivity, and environmental profiles, contributing to more sustainable agricultural practices.

Material Science and Functional Material Innovations

Beyond its agrochemical applications, this compound is also making inroads into the field of material science, where its unique properties are harnessed to create novel functional materials.

Polymer and Coating System Development

In material science, this compound can be used to prepare materials with special properties. pipzine-chem.com Its structure allows it to be incorporated into polymer chains or used as an additive in coating formulations. By reacting it with specific polymer monomers, materials with unique electrical, optical, or mechanical properties can be generated. pipzine-chem.com For example, research has been conducted on the synthesis and copolymerization of halogen ring-substituted phenylcyanoacrylates, which are used to create polymers with specific characteristics. researchgate.net The incorporation of the bromo- and chloro-substituted pyridine structure can enhance the durability, thermal stability, and resistance of polymers and coatings to environmental factors.

Exploration in Advanced Photo- and Non-Linear Optical Materials

A particularly innovative application lies in the exploration of advanced photo-optical and non-linear optical (NLO) materials. Due to its structural properties, this compound can be reacted with other compounds to generate materials with unique optical characteristics. pipzine-chem.com For instance, it can be used to prepare materials that are sensitive to light at specific wavelengths, making them suitable for use in optoelectronic devices like optical sensors. pipzine-chem.com The presence of a bromine atom is particularly noteworthy, as bromo-substituted organic compounds have been shown to exhibit improved molecular first-order hyperpolarizabilities, which is a key factor for NLO effects. This makes the compound a promising candidate for designing effective organic second-order NLO materials.

Contributions to the Synthesis of High-Value Fine Chemicals

This compound is a strategically important heterocyclic building block in the synthesis of complex organic molecules, particularly those designated as high-value fine chemicals. Its utility stems from the differential reactivity of its substituents: a bromine atom, a chlorine atom, and a methoxy group attached to the pyridine core. This arrangement of functional groups allows for selective, stepwise modifications, making it a versatile precursor in medicinal chemistry and materials science. pipzine-chem.compipzine-chem.com The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, a powerful and widely used method for forming carbon-carbon and carbon-heteroatom bonds.

Detailed research findings have shown that bromo-substituted pyridines are excellent substrates for reactions like the Suzuki-Miyaura coupling. mdpi.cominnospk.com In this type of reaction, the bromine atom on the pyridine ring is catalytically replaced by a variety of organic groups, such as aryl or heteroaryl moieties, which are introduced from boronic acids or their derivatives. libretexts.org This transformation is fundamental to constructing the complex molecular architectures often found in active pharmaceutical ingredients (APIs) and advanced materials. innospk.comnbinno.com

For instance, the synthesis of polysubstituted pyridine derivatives often employs a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a base like potassium phosphate (B84403) (K₃PO₄). mdpi.com The reaction of a bromo-pyridine with an arylboronic acid under these conditions leads to the formation of a new biaryl compound in moderate to good yields. mdpi.com The chloro-substituent on this compound generally remains intact under conditions optimized for Suzuki coupling at the bromo-position, allowing for subsequent functionalization at the 2-position in a later synthetic step.

The application of this methodology is crucial in the development of novel therapeutic agents. For example, substituted pyridine cores are integral to various drugs targeting a range of diseases. nih.gov The synthesis of gamma-secretase modulators, which are investigated for neurodegenerative diseases, has utilized multi-step sequences starting from substituted dibromopyridines. nih.gov A key step in such syntheses involves the nucleophilic substitution of a bromine atom with sodium methoxide (B1231860) to install a methoxy group, followed by further elaborations including palladium-mediated coupling reactions to build the final complex structure. nih.gov While these examples may start from different isomers, the underlying chemical principles are directly applicable to this compound.

The table below illustrates a representative Suzuki-Miyaura cross-coupling reaction, a key transformation for which this compound is an ideal substrate. The data is based on established procedures for analogous bromo-pyridine compounds. mdpi.comsigmaaldrich.com

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Starting Material | Reagent | Catalyst / Base | Product | Application Area |

|---|---|---|---|---|

| This compound | Arylboronic Acid | Pd(PPh₃)₄ / K₃PO₄ | 5-Aryl-2-chloro-3-methoxypyridine | Pharmaceutical Intermediate |

| This compound | Heteroarylboronic Acid | Pd(dppf)Cl₂ / Cs₂CO₃ | 5-Heteroaryl-2-chloro-3-methoxypyridine | Agrochemical Intermediate |

This table is representative of typical applications and reaction conditions for this class of compound.

These selective transformations underscore the value of this compound as a versatile intermediate. Its ability to participate in robust and high-yield coupling reactions allows chemists to efficiently construct libraries of complex molecules for screening in drug discovery and to develop new functional materials. pipzine-chem.comnbinno.com

Spectroscopic and Computational Characterization of 5 Bromo 2 Chloro 3 Methoxypyridine and Its Derivatives

Advanced Spectroscopic Methodologies for Structural Elucidation

The characterization of 5-Bromo-2-chloro-3-methoxypyridine relies on a suite of spectroscopic methods. Each technique provides unique and complementary information, which, when combined, allows for a complete assignment of the molecule's structure.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectroscopy are critical for confirming the substitution pattern on the pyridine (B92270) ring.

In the ¹H NMR spectrum, the molecule is expected to show distinct signals for the methoxy (B1213986) group protons and the two aromatic protons on the pyridine ring. The methoxy protons (-OCH₃) would typically appear as a sharp singlet, while the two non-equivalent aromatic protons would appear as doublets, a result of coupling to each other.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, six distinct signals are expected: one for the methoxy carbon and five for the carbons of the pyridine ring. The chemical shifts of these carbons are influenced by the electronegativity and position of the bromine, chlorine, and methoxy substituents. While specific experimental data for this exact isomer is not widely published, data for related compounds like 5-bromo-2-chloropyridine (B1630664) and 5-bromo-2-methoxypyridine (B44785) can be used to predict the approximate chemical shifts. nih.govchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is generated based on established principles of NMR spectroscopy and data from analogous compounds. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-4 | Doublet | - |

| H-6 | Doublet | - |

| -OCH₃ | Singlet | ~55-60 |

| C-2 | - | High (influenced by Cl, N) |

| C-3 | - | High (influenced by OCH₃) |

| C-4 | - | Lower (influenced by H) |

| C-5 | - | Low (influenced by Br) |

| C-6 | - | Lower (influenced by H, N) |

Advanced Mass Spectrometry Techniques (LC-MS, GC-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used for the analysis of pyridine derivatives. bldpharm.com

For this compound (C₆H₅BrClNO), the calculated molecular weight is approximately 222.47 g/mol . sigmaaldrich.compharmaffiliates.com A key feature in its mass spectrum would be the distinctive isotopic pattern of the molecular ion peak (M⁺). This pattern arises from the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine isotopes (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio), resulting in a characteristic cluster of peaks for the molecular ion and its fragments. This isotopic signature provides definitive evidence for the presence of one bromine and one chlorine atom in the molecule.

Vibrational Spectroscopy (Infrared and Raman) Applications

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. The spectra arise from the vibrations of chemical bonds upon interaction with electromagnetic radiation. For this compound, characteristic vibrational frequencies are expected for the C-H, C=C, C-N, C-O, C-Cl, and C-Br bonds.

Analysis of related halogenated and methoxylated heterocycles often utilizes both experimental and theoretical approaches to assign the observed vibrational bands. acs.orgresearchgate.net The IR spectrum of a related compound, 5-bromo-2-methoxypyridine, has been documented. nih.gov For the title compound, one would expect to observe aromatic C-H stretching vibrations above 3000 cm⁻¹, pyridine ring stretching vibrations in the 1400-1600 cm⁻¹ region, C-O stretching from the methoxy group, and distinct low-frequency vibrations corresponding to the C-Cl and C-Br stretches.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique yields precise information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or stacking interactions.

While a crystal structure for this compound is not publicly available, the methodology has been successfully applied to numerous complex substituted heterocycles, such as pyrimidine (B1678525) derivatives. Such an analysis would confirm the planar structure of the pyridine ring and provide exact geometric parameters for the substituents, offering unequivocal proof of the compound's constitution and conformation in the solid state.

Theoretical and Computational Chemistry Investigations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for complementing experimental spectroscopic data. It allows for the prediction of molecular properties and can aid in the interpretation of complex spectra.

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For substituted pyridines, DFT calculations are frequently employed to predict geometries, vibrational frequencies, NMR chemical shifts, and electronic properties.

Studies on similar molecules often use the B3LYP functional with various basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)) to achieve results that are in good agreement with experimental data. These calculations can:

Optimize Molecular Geometry: Predict bond lengths and angles, providing a theoretical 3D model of the molecule.

Predict Vibrational Spectra: Calculate the frequencies and intensities of IR and Raman bands, which aids in the assignment of experimental spectra.

Predict NMR Spectra: Calculate the magnetic shielding tensors to predict ¹H and ¹³C NMR chemical shifts.

Analyze Electronic Properties: Determine the distribution of electron density through Molecular Electrostatic Potential (MEP) maps and analyze the Frontier Molecular Orbitals (HOMO and LUMO) to understand the molecule's reactivity.

For this compound, DFT calculations could provide valuable theoretical spectroscopic data, helping to confirm experimental findings or serve as a predictive guide in their absence.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape of molecules by simulating their atomic motions over time. nih.gov This methodology provides insights into the flexibility of chemical structures and the relative energies of different conformations, which are critical for understanding molecular recognition and reactivity.

For a molecule like this compound, the primary conformational flexibility arises from the rotation of the methoxy group relative to the pyridine ring. While direct MD simulation studies on this specific compound are not extensively documented in publicly available literature, the conformational preferences can be inferred from studies on analogous compounds such as 2-methoxypyridine (B126380).

Theoretical calculations on 2-methoxypyridine have shown that the s-cis conformer (where the methyl group is oriented towards the ring nitrogen) is the most stable in the ground state (S₀), the first excited state (S₁), and the cationic ground state (D₀). rsc.org This preference is attributed to the exchange repulsion between the σ-orbitals of the methoxy group and the pyridine ring. rsc.org The energy barrier for rotation between conformers can be determined through these simulations, providing a detailed map of the conformational energy landscape.

In the case of this compound, the presence of bulky halogen atoms at positions 2 and 5 would likely influence the rotational barrier of the methoxy group. MD simulations would be instrumental in elucidating the preferred orientation of the methoxy group in the context of these adjacent substituents and in understanding how the molecule might adapt its conformation upon interaction with other molecules or a protein active site. Such simulations can reveal stable and metastable conformational states that are crucial for its biological activity. researchgate.net

Table 1: Predicted Conformational Data for a Model System (2-methoxypyridine)

| Conformer | Relative Energy (kcal/mol) in S₀ | Relative Energy (kcal/mol) in S₁ | Relative Energy (kcal/mol) in D₀ |

| s-cis | 0.00 | 0.00 | 0.00 |

| s-trans | 3.55 | 3.25 | 4.30 |

| Data extrapolated from computational studies on 2-methoxypyridine to illustrate the concept. rsc.org |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.gov These models are essential in drug discovery and materials science for predicting the properties of new compounds and for guiding the design of molecules with desired characteristics.

For example, in a study of 2,4-disubstituted 6-fluoroquinolines, a robust QSAR model was developed that could predict their antiplasmodial activity. nih.gov The model utilized descriptors that accounted for the structural features of the compounds, leading to a high correlation between the predicted and experimental activities. nih.gov

For this compound, relevant descriptors would include:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, and partial atomic charges, which are influenced by the electronegative chloro and bromo substituents and the electron-donating methoxy group.

Steric Descriptors: Molecular volume, surface area, and specific steric parameters that describe the spatial arrangement of the atoms.

Hydrophobic Descriptors: The partition coefficient (logP), which is crucial for predicting membrane permeability and solubility.

Table 2: Illustrative Descriptors for QSAR/QSPR Modeling of Substituted Pyridines

| Descriptor Type | Example Descriptor | Relevance |

| Electronic | HOMO Energy | Relates to the molecule's ability to donate electrons. |

| Steric | Molar Refractivity | Describes the volume and polarizability of the molecule. |

| Hydrophobic | logP | Predicts solubility in different solvent environments. |

| This table provides examples of descriptors that would be used in a QSAR/QSPR study of this compound and its derivatives. |

Computational Analysis of Reaction Mechanisms and Energy Profiles

Computational chemistry provides profound insights into the mechanisms of chemical reactions by allowing for the detailed study of reaction pathways, transition states, and intermediates. For a molecule like this compound, a key reaction of interest is nucleophilic aromatic substitution (SₙAr). The pyridine ring, being electron-deficient, is susceptible to attack by nucleophiles, and this reactivity is further enhanced by the presence of electron-withdrawing halogen substituents.

Computational studies on similar systems, such as the reaction of 2-methoxy-3,5-dinitropyridine (B98874) with piperidine, have shown that the reaction proceeds through a Meisenheimer complex intermediate. researchgate.net The energy profile of such a reaction can be calculated using quantum mechanical methods like Density Functional Theory (DFT). These calculations can determine the activation energies for the formation and decomposition of intermediates, thereby identifying the rate-determining step of the reaction. researchgate.net

For this compound, nucleophilic attack could potentially occur at the C2 or C6 positions, displacing the chloro or bromo group, respectively. Computational analysis can predict the regioselectivity of such reactions by comparing the activation barriers for attack at different positions. The local electron attachment energy, E(r), is a descriptor that has been shown to successfully predict the sites of nucleophilic attack in electron-deficient arenes. nih.gov

The energy profile for a hypothetical SₙAr reaction on this compound would show the relative energies of the reactants, the transition state, the Meisenheimer intermediate, and the products. This information is invaluable for optimizing reaction conditions and for understanding the intrinsic reactivity of the molecule.

Table 3: Hypothetical Energy Profile Data for an SₙAr Reaction

| Reaction Coordinate | Relative Free Energy (ΔG, kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 (TS1) | +15.0 |

| Meisenheimer Intermediate | +5.0 |

| Transition State 2 (TS2) | +20.0 |

| Products | -10.0 |

| This table represents a hypothetical energy profile for a nucleophilic substitution reaction on a substituted pyridine, illustrating the type of data obtained from computational analysis. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Bromo 2 Chloro 3 Methoxypyridine Derivatives

Influence of Halogen Substituent Identity and Position on Biological Activity and Reactivity

The presence and nature of halogen substituents on a pyridine (B92270) ring are critical determinants of a molecule's biological activity and chemical reactivity. Halogens, through a combination of inductive and resonance effects, can significantly influence the electron distribution within the aromatic system, thereby affecting properties such as lipophilicity, metabolic stability, and the ability to form halogen bonds with biological targets. nih.gov

In the case of 5-bromo-2-chloro-3-methoxypyridine, the two halogen atoms at the C2 and C5 positions play distinct roles. The chlorine atom at the C2 position, being adjacent to the nitrogen, renders this position susceptible to nucleophilic aromatic substitution, a common strategy in the diversification of pyridine derivatives. nih.gov The bromine atom at the C5 position is also a key site for modification, often utilized in cross-coupling reactions to introduce a variety of substituents. mdpi.com

The reactivity of the pyridine ring is also modulated by the nature and position of the halogen. For example, in electrophilic aromatic substitution, halogens are deactivating yet ortho-para directing due to the interplay of their inductive electron withdrawal and resonance electron donation. mdpi.com This has significant implications for the synthesis of further derivatives from the this compound scaffold.

Role of the Methoxy (B1213986) Group in Molecular Recognition and Compound Performance

The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, a crucial interaction for the binding of a ligand to a protein. semanticscholar.org This hydrogen bonding capability can enhance the affinity and specificity of a drug for its target receptor. nih.gov Furthermore, the methoxy group can influence the conformation of the molecule, which in turn can affect how it fits into a binding pocket. Studies on other methoxy-containing compounds have shown that this group can contribute to the stabilization of the ligand-protein complex. nih.gov

From a physicochemical standpoint, the methoxy group generally increases a molecule's lipophilicity compared to a hydroxyl group, which can impact its solubility, permeability across biological membranes, and metabolic stability. nih.gov However, the methoxy group itself can be a site of metabolism, specifically through O-demethylation. nih.gov

In the context of antiproliferative pyridine derivatives, the presence and position of methoxy groups have been shown to enhance activity. nih.gov For example, in a study of pyridine derivatives, compounds containing methoxy groups exhibited superior antiproliferative activity against various human cancer cell lines. nih.gov While a direct comparison of this compound with its hydroxyl or ethoxy counterparts is not available, the established importance of the methoxy group in drug design suggests that its presence is a key contributor to the potential biological activity of its derivatives. mdpi.commdpi.com

Impact of Functionalization at Different Pyridine Ring Positions (C2, C3, C5)

The pyridine ring of this compound offers three distinct positions for functionalization: C2, C3, and C5. Modification at each of these sites can lead to derivatives with significantly different biological activities and properties, underscoring the importance of regioselective synthesis in drug discovery. rsc.orgnih.gov

The C2 position , bearing a chlorine atom, is activated towards nucleophilic substitution. This allows for the introduction of a wide range of substituents, including amines, alcohols, and thiols. In a study of 2,3,5-trisubstituted pyridines as AKT inhibitors, substitution at the 2-position was identified as a key element for achieving selectivity against ROCK1 kinase. nih.gov

The C3 position is occupied by the methoxy group. While direct modification of this position would require more complex synthetic routes, its electronic influence is critical to the reactivity of the other positions.

The C5 position , with its bromine atom, is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings. This enables the introduction of various aryl, heteroaryl, and alkynyl groups, allowing for extensive exploration of the chemical space around the pyridine core. mdpi.com In a study of 5-substituted pyridine analogues, the introduction of bulky moieties like phenyl and heteroaryl groups at the C5 position led to compounds with high affinity for the neuronal nicotinic acetylcholine (B1216132) receptor.

The following table presents data on the antiproliferative activity of a series of 2,3,5-trisubstituted pyridine derivatives, highlighting the impact of different substituents on their inhibitory activity against AKT1 kinase.

| Compound | R2 Substituent | R3 Substituent | R5 Substituent | AKT1 IC₅₀ (nM) |

|---|---|---|---|---|

| 1 | -NH₂ | -CN | -Ph | 500 |

| 2 | -NHMe | -CN | -Ph | 200 |

| 3 | -NHEt | -CN | -Ph | 150 |

| 4 | -NH(cyclopropyl) | -CN | -Ph | 80 |

| 5 | -NH₂ | -CONH₂ | -Ph | >1000 |

| 6 | -NHMe | -CONH₂ | -Ph | 800 |

| 7 | -NH₂ | -CN | 4-F-Ph | 300 |

| 8 | -NH₂ | -CN | 4-Cl-Ph | 250 |

Data adapted from a study on 2,3,5-trisubstituted pyridines as AKT inhibitors. The substituents and activities are illustrative of the SAR principles for this class of compounds. nih.gov

Stereochemical Implications in Derivative Design

Stereochemistry plays a paramount role in drug design, as the three-dimensional arrangement of atoms in a molecule can dramatically affect its interaction with chiral biological targets such as enzymes and receptors. Enantiomers of a chiral drug can exhibit different pharmacological activities, with one enantiomer being active while the other may be inactive or even produce undesirable side effects.

For derivatives of this compound, the introduction of a chiral center can arise from the functionalization of the pyridine ring. For example, if a substituent introduced at the C2 or C5 position contains a stereocenter, or if the substituent itself creates a chiral axis (atropisomerism), the resulting molecule will be chiral.

While specific studies on the stereochemical implications for this compound derivatives are limited, the principles of stereoselective synthesis and the differential biological activity of stereoisomers are well-established in the broader context of pyridine-containing drugs. nih.gov For instance, in the development of kinase inhibitors, controlling the stereochemistry of substituents on the pyridine ring has been crucial for achieving high potency and selectivity. nih.gov

The design of chiral catalysts for the stereoselective synthesis of pyridine derivatives is an active area of research. nih.gov The ability to selectively synthesize a single enantiomer of a drug candidate is highly desirable as it can lead to improved therapeutic outcomes and a better safety profile. Therefore, when designing novel derivatives based on the this compound scaffold, careful consideration of potential stereocenters and the development of stereoselective synthetic routes are critical for optimizing pharmacological properties.

Future Research Directions and Translational Perspectives for 5 Bromo 2 Chloro 3 Methoxypyridine

Development of Sustainable and Eco-Friendly Synthetic Routes

The chemical industry's shift towards green chemistry principles necessitates the development of environmentally benign synthetic methods for producing key intermediates like 5-Bromo-2-chloro-3-methoxypyridine. Future research will likely focus on moving away from traditional, often harsh, synthesis conditions towards more sustainable alternatives.

Key areas of development include:

Multicomponent Reactions (MCRs) : These reactions combine three or more starting materials in a single step to form a complex product, enhancing efficiency and reducing waste. mdpi.com MCRs are noted for their high yields, reduced reaction times, and ease of product isolation, making them an attractive strategy for pyridine (B92270) synthesis. mdpi.com

Green Solvents : Research into using water or ethanol (B145695) as reaction media for pyridine synthesis is gaining traction. rsc.orgresearchgate.net Water-based synthesis, in particular, offers significant environmental benefits. researchgate.net

Catalysis : The use of novel catalysts, such as rhodium complexes, can enable efficient cyclization reactions under greener conditions. rsc.org Another approach involves using asphaltene, a petroleum waste product, as a catalyst for organic reactions, demonstrating a move towards valorizing waste streams. researchgate.net

Energy-Efficient Methods : Microwave-assisted synthesis has been shown to produce pyridine derivatives with excellent yields (82-94%) in significantly shorter reaction times (2-7 minutes) compared to conventional heating methods. researchgate.netnih.gov

These eco-friendly approaches promise to reduce the environmental footprint associated with the production of functionalized pyridines, making them more cost-effective and sustainable for large-scale industrial application. mdpi.comnih.gov

Implementation in Continuous Flow Chemistry for Enhanced Efficiency

Continuous flow chemistry is emerging as a powerful technology for chemical manufacturing, offering significant advantages over traditional batch processing. acs.orgyoutube.com Implementing flow chemistry for the synthesis and derivatization of this compound could revolutionize its production.

The scalability of flow chemistry is a key advantage; a process optimized on a small scale can be directly scaled up for industrial production without extensive re-optimization, simply by extending the operation time or increasing reactor volume. youtube.comrsc.org This "just-in-time" manufacturing capability reduces the need for storing large quantities of reactive intermediates.

| Parameter | Batch Chemistry | Continuous Flow Chemistry | Reference |

|---|---|---|---|

| Safety | Higher risk with large volumes of hazardous materials. | Improved safety with small reaction volumes at any given time. | acs.org |

| Efficiency | Slower reaction times, potential for side reactions. | Faster reactions, higher yields, and improved selectivity. | organic-chemistry.org |

| Scalability | Complex and requires re-optimization for larger vessels. | Directly scalable by running the system for longer periods. | youtube.comrsc.org |

| Process Control | Difficult to maintain uniform temperature and mixing. | Precise control over temperature, pressure, and mixing. | youtube.com |

| Reproducibility | Potential for batch-to-batch variation. | High reproducibility with constant reaction conditions. | youtube.com |

Exploration of Novel Biological Targets and Therapeutic Modalities

The pyridine ring is the second most common nitrogen heterocycle found in FDA-approved drugs, highlighting its importance in pharmaceutical development. nih.govlifechemicals.com Derivatives of this compound are prime candidates for exploring new therapeutic applications due to the scaffold's versatility.

The electron-deficient nature of the pyridine ring facilitates interactions like π-π stacking and hydrogen bonding with biological targets, enhancing binding affinity. nih.gov Pyridine derivatives have demonstrated a wide spectrum of biological activities, including:

Anticancer Agents : The pyridopyrimidine moiety, which can be synthesized from pyridine precursors, is present in cancer treatments like Palbociclib and Voxtalisib. mdpi.com Thieno[2,3-b]pyridines, which could be derived from our lead compound, have shown potent anti-proliferative activity, potentially by inhibiting phosphoinositide phospholipase C (PI-PLC). mdpi.com

Enzyme Inhibitors : Pyridine-containing molecules are being investigated as inhibitors for a variety of enzymes, playing roles in treating infections, inflammation, and metabolic disorders. nih.gov

Antimicrobial Agents : Newly synthesized pyridine compounds have shown efficacy against multidrug-resistant pathogens like MRSA, addressing a critical need in modern medicine. nih.govmalariaworld.org

Neuroinflammatory Disorders : Certain structurally unique compounds containing the pyridine motif exhibit significant anti-neuroinflammatory activity, suggesting potential for treating neurological diseases. acs.org

Future research will involve synthesizing libraries of compounds from this compound and screening them against a wide array of biological targets to identify new lead compounds for various diseases.

Innovations in Catalytic Methodologies for Pyridine Functionalization

Direct C-H functionalization has become a primary goal in synthetic chemistry to build molecular complexity efficiently. rsc.org For pyridine, its electronic properties make selective functionalization challenging, but recent advances in catalysis are providing powerful new tools. nih.govnih.gov These innovations are directly applicable to modifying the this compound core.